molecular formula C17H21N3O3S B2857946 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2034523-25-4

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No. B2857946
CAS RN: 2034523-25-4
M. Wt: 347.43
InChI Key: YPGANUNRVNRLGU-UHFFFAOYSA-N
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Description

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mechanism of Action

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one selectively inhibits mutant EGFR with T790M resistance mutation while sparing wild-type EGFR, which is essential for normal cellular function. 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one irreversibly binds to the cysteine residue of the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one has been shown to effectively inhibit the proliferation of NSCLC cells with EGFR T790M mutation in vitro and in vivo. In addition, 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one has been demonstrated to have a favorable pharmacokinetic profile with high oral bioavailability and a long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one in lab experiments include its high selectivity for mutant EGFR with T790M resistance mutation, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. The limitations of using 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one in lab experiments include its irreversible binding to EGFR, which may limit the reversibility of its effects, and its potential for off-target effects.

Future Directions

For the development of 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one hold great promise for improving cancer treatment and patient outcomes.

Synthesis Methods

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one can be synthesized through a multi-step process involving the reaction of 1-methyl-1H-imidazole-2-carboxylic acid with thionyl chloride and subsequent reaction with 3-(o-tolyl)propan-1-amine to form 1-methyl-1H-imidazole-2-sulfonyl chloride. The resulting compound is then reacted with 3-(o-tolyl)propan-1-amine and azetidine-1-sulfonyl chloride to form 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one.

Scientific Research Applications

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with EGFR T790M mutation. In a phase I study, 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one demonstrated a response rate of 51% and a disease control rate of 96% in patients with EGFR T790M mutation who had previously received EGFR tyrosine kinase inhibitors (TKIs). In a phase II study, 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one showed a response rate of 61% and a progression-free survival of 9.6 months in the same patient population.

properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-5-3-4-6-14(13)7-8-16(21)20-11-15(12-20)24(22,23)17-18-9-10-19(17)2/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGANUNRVNRLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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